molecular formula C6H11NO3S B14176829 N-Acetyl-D-cysteine methyl ester CAS No. 640768-57-6

N-Acetyl-D-cysteine methyl ester

Cat. No.: B14176829
CAS No.: 640768-57-6
M. Wt: 177.22 g/mol
InChI Key: QTKAQJWFVXPIFV-RXMQYKEDSA-N
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Description

N-Acetyl-D-cysteine methyl ester is a derivative of the amino acid cysteine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. This compound is known for its antioxidant properties and is used in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-cysteine methyl ester typically involves the acetylation of D-cysteine followed by esterification. One common method involves the reaction of D-cysteine with acetic anhydride to form N-Acetyl-D-cysteine. This intermediate is then reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-cysteine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-D-cysteine methyl ester has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-D-cysteine methyl ester exerts its effects primarily through its antioxidant properties. It acts as a precursor to glutathione, a major antioxidant in the body. The compound helps in replenishing glutathione levels, scavenging free radicals, and reducing oxidative stress. It also modulates various signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: Another acetylated derivative of cysteine, commonly used as a mucolytic agent.

    N-Acetylcysteine amide: A derivative with enhanced cell permeability and antioxidant properties.

    L-Cysteine methyl ester: Similar structure but lacks the acetyl group.

Uniqueness

N-Acetyl-D-cysteine methyl ester is unique due to its specific stereochemistry (D-form) and the presence of both acetyl and methyl ester groups. This combination enhances its stability and bioavailability compared to other derivatives .

Properties

CAS No.

640768-57-6

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

methyl (2S)-2-acetamido-3-sulfanylpropanoate

InChI

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m1/s1

InChI Key

QTKAQJWFVXPIFV-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)N[C@H](CS)C(=O)OC

Canonical SMILES

CC(=O)NC(CS)C(=O)OC

Origin of Product

United States

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